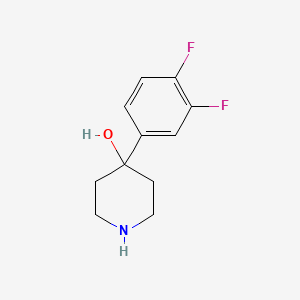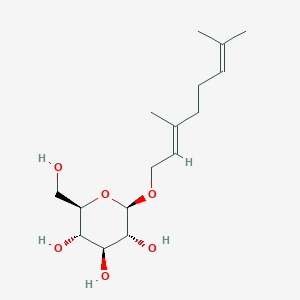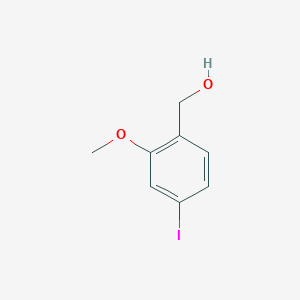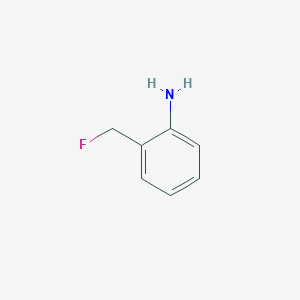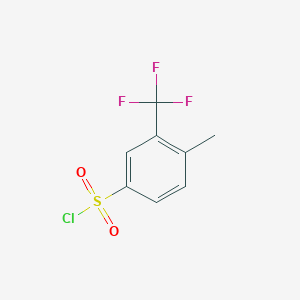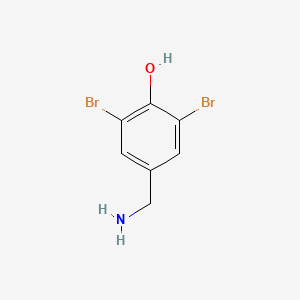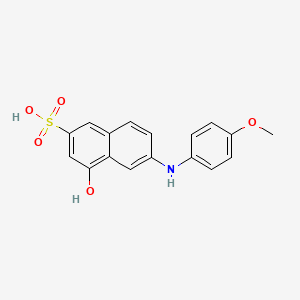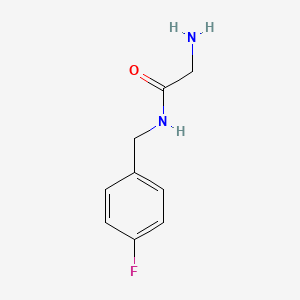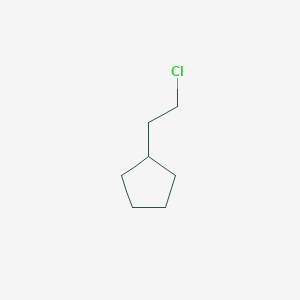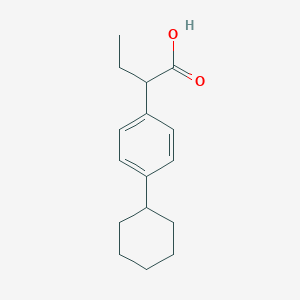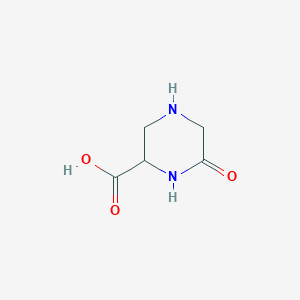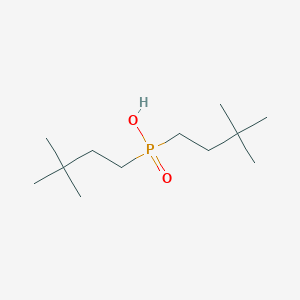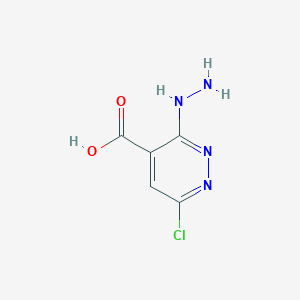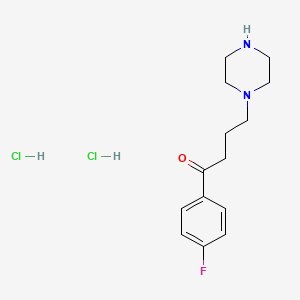
1-(4-Fluorophenyl)-4-(piperazin-1-yl)butan-1-one dihydrochloride
概要
説明
1-(4-Fluorophenyl)-4-(piperazin-1-yl)butan-1-one dihydrochloride, also known as 4-Fluoromethylphenidate (4F-MPH), is a synthetic compound that belongs to the family of phenidates. It is a potent psychostimulant that has been used in scientific research for its ability to enhance cognitive function and improve attention span.
作用機序
The exact mechanism of action of 4F-MPH is not fully understood, but it is believed to work by blocking the reuptake of dopamine and norepinephrine in the brain. This results in increased levels of these neurotransmitters, which enhances cognitive function and improves attention span.
生化学的および生理学的効果
The biochemical and physiological effects of 4F-MPH include increased heart rate, blood pressure, and body temperature. It also causes the release of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and energy. However, prolonged use of 4F-MPH can lead to tolerance, dependence, and addiction.
実験室実験の利点と制限
One advantage of using 4F-MPH in lab experiments is its ability to enhance cognitive function and improve attention span, which can lead to more accurate and precise results. However, its potential for abuse and addiction makes it a risky compound to work with. Additionally, the long-term effects of 4F-MPH on the brain and body are not fully understood, which makes it difficult to use in long-term studies.
将来の方向性
There are several future directions for research on 4F-MPH. One direction is to investigate its potential therapeutic uses in the treatment of cognitive disorders such as ADHD and Alzheimer's disease. Another direction is to study its effects on the brain and body in long-term studies to better understand its potential risks and benefits. Additionally, research could be conducted on the development of safer and more effective psychostimulants that have fewer side effects and a lower risk of addiction.
科学的研究の応用
4F-MPH has been used in scientific research to study its effects on cognitive function and behavior. It has been found to improve attention span, memory, and learning in animal models. Additionally, it has been used to study the effects of psychostimulants on the brain and to investigate the potential therapeutic uses of 4F-MPH in the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.
特性
IUPAC Name |
1-(4-fluorophenyl)-4-piperazin-1-ylbutan-1-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O.2ClH/c15-13-5-3-12(4-6-13)14(18)2-1-9-17-10-7-16-8-11-17;;/h3-6,16H,1-2,7-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDLFZGXYXOVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC(=O)C2=CC=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20603633 | |
| Record name | 1-(4-Fluorophenyl)-4-(piperazin-1-yl)butan-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride | |
CAS RN |
89027-27-0 | |
| Record name | 1-(4-Fluorophenyl)-4-(piperazin-1-yl)butan-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



